N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
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Overview
Description
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carbonyl compounds or by cyclization of thioureas.
Acylation Reaction: The benzothiazole derivative is then subjected to an acylation reaction with 2-naphthalen-1-ylacetyl chloride to form the final product. .
Chemical Reactions Analysis
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-tubercular agent, with studies indicating its potential to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: It has been used in molecular docking studies to understand its interaction with biological targets, aiding in the design of more potent derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, the compound targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
2-(4-Aminophenyl)benzothiazole: Studied for its anticancer activity
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c26-21(14-17-9-5-8-15-6-1-3-10-18(15)17)24-23-25-22-19-11-4-2-7-16(19)12-13-20(22)27-23/h1-11H,12-14H2,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAXAHGPRSMYKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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